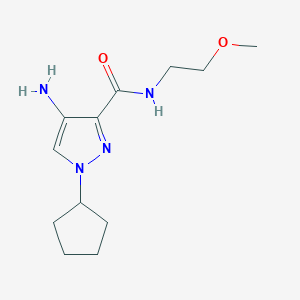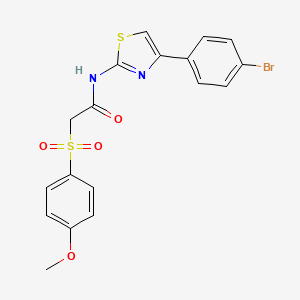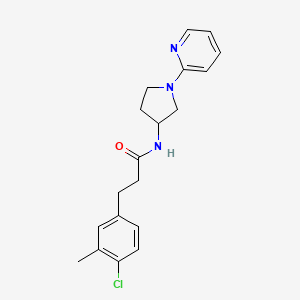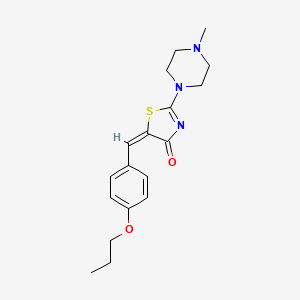![molecular formula C21H18N2O5S B2621098 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1421449-05-9](/img/structure/B2621098.png)
(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a methoxy group, a benzothiazole group, an azetidine group, and a benzofuran group. These groups contribute to the compound’s overall properties and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis and evaluation of biological activities of compounds related to the specified chemical structure have been a focal point of research. For example, the study by Woulfe and Miller (1985) elaborates on the synthesis of substituted azetidinyl compounds and their significant antimicrobial activity against Gram-negative bacteria (Woulfe & Miller, 1985). This highlights the potential of such compounds in contributing to the development of new antibiotics.
Metabolic Pathways and Enzyme Catalysis
Research has also delved into the metabolism of strained rings and enzyme-catalyzed reactions involving similar compounds. Li et al. (2019) investigated the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine, providing insights into the metabolic fate of these compounds in the body and their potential implications for drug design (Li et al., 2019).
Drug Design and Pharmacological Evaluation
The compound's structural relatives have been used in drug design, particularly in the creation of molecules with enhanced physicochemical parameters and metabolic stability. For instance, Li et al. (2016) explored the biotransformation of a spiro oxetane-containing compound, providing valuable information for the pharmaceutical industry regarding the enzymes that catalyze these transformations (Li et al., 2016).
Antimicrobial and Antitumor Activities
Several studies have reported on the synthesis and antimicrobial activities of compounds incorporating azetidinone or related heterocycles. Mohamed et al. (2012) and Sunitha et al. (2017) have contributed to the understanding of these compounds' capabilities in inhibiting microbial growth, indicating their potential as antimicrobial agents (Mohamed et al., 2012); (Sunitha et al., 2017). Furthermore, compounds with structures related to the one specified have shown promise as antitumor agents, as evidenced by research on naphthyridine derivatives and their ability to induce different cell death pathways in cancer cells (Kong et al., 2018).
Direcciones Futuras
The future directions for this compound could involve further studies to understand its potential applications, particularly in the field of medicinal chemistry. Given its structural similarity to compounds that have shown activity as topoisomerase I inhibitors , it could be a candidate for further investigation in this context.
Mecanismo De Acción
Mode of Action
Benzothiazole derivatives often work by inhibiting the function of their target, leading to the death of the bacteria .
Biochemical Pathways
Benzothiazole derivatives may affect the synthesis of cell wall components or disrupt energy production in bacteria .
Result of Action
If it acts similarly to other benzothiazole derivatives, it may lead to the death of bacteria by disrupting essential cellular processes .
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-25-14-6-4-8-17-18(14)22-21(29-17)27-13-10-23(11-13)20(24)16-9-12-5-3-7-15(26-2)19(12)28-16/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMDQIQZQSAVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2621020.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)



![6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2621027.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2621029.png)




![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2621038.png)